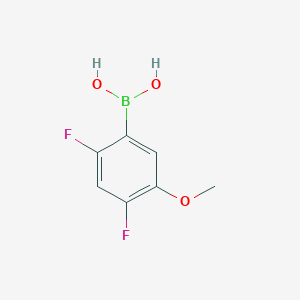

2,4-Difluoro-5-methoxyphenylboronic acid

Description

BenchChem offers high-quality 2,4-Difluoro-5-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDXDGZARPKGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: Properties, Reactivity, and Applications

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that 2,4-Difluoro-5-methoxyphenylboronic acid emerges not merely as another reagent, but as a highly valuable and versatile building block. Its carefully arranged substituents—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—create a unique electronic environment that modulates its reactivity and imparts desirable characteristics to the resulting products. This guide provides an in-depth exploration of its chemical properties, reactivity profile, and practical applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Structural Characteristics

2,4-Difluoro-5-methoxyphenylboronic acid is a white to off-white crystalline solid under standard conditions.[1] Its structural integrity and handling characteristics are foundational to its application in synthesis. The boronic acid functional group is a mild Lewis acid, rendering the compound generally stable and easier to handle than many other organometallic reagents.[2]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1395417-65-8 | |

| Molecular Formula | C₇H₇BF₂O₃ | [3][4] |

| Molecular Weight | 187.94 g/mol | [3][4] |

| Appearance | White to light orange to green powder | [3] |

| Melting Point | 175-180 °C | [4] |

| Boiling Point | 313.9 °C at 760 mmHg | [4] |

| Density | 1.35 g/cm³ | [4] |

| Storage Conditions | 2-8 °C, dry environment | [3][4] |

The planarity of the difluorophenyl ring, coupled with the dihydroxyboryl group, facilitates electronic delocalization, which is a key factor in its reactivity profile.[5]

Reactivity Profile: A Deep Dive into the Suzuki-Miyaura Coupling

The primary utility of 2,4-Difluoro-5-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a pillar of modern synthetic chemistry for its reliability and tolerance of a wide range of functional groups, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[6][7]

The Influence of Substituents on Reactivity

The electronic nature of the arylboronic acid is a critical determinant of reaction efficiency. The two fluorine atoms on the phenyl ring of the title compound are strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. The ortho-fluorine atom, in particular, can modulate the acidity of the boronic acid and its interaction with the palladium catalyst. Conversely, the para-methoxy group is electron-donating, which can impact the overall electron density of the aromatic ring. This electronic push-pull relationship provides a unique reactivity profile that can be leveraged for selective syntheses.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism is a well-understood, three-stage catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.

Core Applications in Research and Development

The unique substitution pattern of 2,4-Difluoro-5-methoxyphenylboronic acid makes it a crucial intermediate in several high-value research areas.

-

Pharmaceutical Development: This reagent is instrumental in synthesizing complex molecules for targeted therapies.[3] The difluoro-methoxy phenyl motif is found in various bioactive compounds, where it can enhance drug efficacy and specificity by modifying pharmacokinetic properties.[3][7] Boronic acids, in general, are seeing a surge in drug discovery, with several FDA-approved drugs containing this functional group.[8]

-

Advanced Materials: In materials science, it contributes to the development of novel polymers and coatings with enhanced chemical resistance and durability.[3]

-

Agrochemicals: It serves as a versatile building block for creating complex agrochemicals through efficient cross-coupling reactions.[3]

Experimental Protocol: A Validated Workflow for Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of 2,4-Difluoro-5-methoxyphenylboronic acid with a model aryl bromide.

Objective: To synthesize 4'-Bromo-2,4-difluoro-5-methoxybiphenyl.

Materials & Reagents

-

2,4-Difluoro-5-methoxyphenylboronic acid (1.0 equiv)

-

1,4-Dibromobenzene (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

Toluene (Solvent)

-

Water (Co-solvent)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-methoxyphenylboronic acid, 1,4-dibromobenzene, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand.

-

Inert Atmosphere: Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

-

Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

-

Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Stability, Storage, and Safety Considerations

Chemical Stability

Arylboronic acids can undergo dehydration upon heating or prolonged storage to form cyclic anhydride trimers known as boroxines. While this process is often reversible in the presence of water during the reaction work-up, it is best practice to store the compound in a cool, dry place to maintain its purity.

Oxidative instability is a known challenge for boronic acids, especially under biological conditions.[9][10] While the electron-withdrawing fluorine groups on 2,4-Difluoro-5-methoxyphenylboronic acid can enhance stability compared to simple phenylboronic acid, proper handling is still crucial.[11]

Handling and Storage Protocol

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, ideally refrigerated at 2-8 °C.[3][12][13]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[12][14] Avoid formation of dust and aerosols.[14]

Hazard Identification

Based on GHS classifications for similar substituted phenylboronic acids, the compound should be handled with care.

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | [15][16] |

| Skin Corrosion/Irritation | Causes skin irritation | [15] |

| Eye Damage/Irritation | Causes serious eye irritation | [15] |

| STOT - Single Exposure | May cause respiratory irritation | [15] |

Conclusion

2,4-Difluoro-5-methoxyphenylboronic acid is a sophisticated and highly effective reagent for modern organic synthesis. Its value is derived from the precise arrangement of its fluoro and methoxy substituents, which provide a nuanced reactivity profile ideal for the construction of complex, high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential, streamline development processes, and enhance the efficacy of final products.[3]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]

-

Angene. (n.d.). 2,4-Difluoro-5-Methoxyphenylboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. Retrieved from [Link]

-

Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. Retrieved from [Link]

- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

MDPI. (n.d.). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

-

Eliassen, S. T., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 160, 965-972. Retrieved from [Link]

-

National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Chemistry and Medicine: The Role of Boronic Acid Intermediates. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pnas.org [pnas.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 10932600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis of 2,4-Difluoro-5-methoxyphenylboronic Acid: Pathways, Protocols, and Mechanistic Insights

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2,4-Difluoro-5-methoxyphenylboronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in introducing the fluorinated methoxyphenyl motif into complex molecular architectures. This functional group is frequently associated with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, necessitates robust and scalable synthetic access.[1][2] This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The incorporation of fluorine into drug candidates is a well-established strategy for modulating physicochemical and biological properties. The 2,4-difluoro-5-methoxyphenyl moiety, in particular, offers a unique electronic and steric profile. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, making this reagent a cornerstone for constructing biaryl and heteroaryl structures central to many pharmaceutical agents.[3][4] The primary challenge in the synthesis of polyfluorinated arylboronic acids lies in achieving high regioselectivity while managing the inherent potential for side reactions, such as protodeboronation, especially under basic or harsh acidic conditions.[5][6] This guide will explore the two most effective strategies for overcoming these challenges: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.

Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The Directed ortho-Metalation pathway, often referred to as lithiation-borylation, is a powerful strategy that leverages the directing capacity of the methoxy group on the aromatic ring to achieve highly regioselective C-H activation.[7]

Mechanistic Rationale and Causality

The synthesis begins with 1,3-difluoro-4-methoxybenzene. The methoxy group is a potent Directed Metalation Group (DMG). It coordinates to an organolithium base (typically n-butyllithium or sec-butyllithium), delivering the base to a specific proximal proton. In this substrate, the C6 proton is the most acidic and sterically accessible position ortho to the methoxy director. Deprotonation at this site generates a stabilized aryllithium intermediate.

This nucleophilic aryllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. The use of a trialkyl borate is critical; it reacts with the aryllithium to form a boronate complex. Subsequent acidic hydrolysis of this complex yields the target 2,4-Difluoro-5-methoxyphenylboronic acid. The choice of borate ester can influence reaction efficiency; bulkier esters like triisopropyl borate can help prevent over-addition of the aryllithium reagent.[8]

Visualizing the DoM Pathway

Caption: Directed ortho-Metalation (DoM) workflow for synthesis.

Detailed Experimental Protocol: DoM

Safety Note: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques (Nitrogen or Argon).

-

Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-difluoro-4-methoxybenzene (1.0 eq).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to achieve a concentration of approximately 0.5 M.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction is allowed to stir at this temperature for 1 hour before being allowed to warm slowly to room temperature overnight.[9]

-

Quench and Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 1N aqueous HCl until the pH is between 1-2.[8] The mixture is stirred vigorously for 1 hour.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford the pure boronic acid.

Quantitative Data Summary (DoM)

| Reagent | Molar Eq. | Role | Key Parameters |

| 1,3-Difluoro-4-methoxybenzene | 1.0 | Starting Material | --- |

| Tetrahydrofuran (THF) | Solvent | Reaction Medium | Anhydrous, ~0.5 M concentration |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | Add dropwise at -78 °C |

| Triisopropyl borate | 1.2 | Boron Electrophile | Add dropwise at -78 °C |

| 1N Hydrochloric Acid | Excess | Hydrolysis/Workup | Adjust pH to 1-2 |

Alternative Pathway: Halogen-Metal Exchange

For substrates where direct C-H activation is not feasible or regioselective, the halogen-metal exchange reaction provides a robust alternative.[10] This pathway begins with a halogenated precursor, typically an aryl bromide or iodide, which offers a defined point for introducing the boronic acid moiety.

Mechanistic Rationale and Causality

This synthesis commences with 1-bromo-2,4-difluoro-5-methoxybenzene. The carbon-bromine bond is the reactive site. At very low temperatures (-78 °C to -100 °C), treatment with a strong organolithium base (n-BuLi or t-BuLi) results in a rapid exchange of the bromine atom for a lithium atom.[10] This exchange is kinetically favored over other potential reactions, such as proton abstraction. The rate of exchange typically follows the trend I > Br > Cl.[10]

The resulting aryllithium species is identical to the one generated via the DoM pathway and is subsequently trapped with a trialkyl borate and hydrolyzed under acidic conditions to furnish the final product. This method is particularly advantageous when the required halo-aromatic precursor is readily accessible and when other acidic protons on the ring might compete during a DoM approach.

Visualizing the Halogen-Metal Exchange Workflow

Caption: Experimental workflow for the Halogen-Metal Exchange route.

Detailed Experimental Protocol: Halogen-Metal Exchange

Safety Note: This procedure involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques.

-

Vessel Preparation: A flame-dried, three-necked round-bottom flask is charged with 1-bromo-2,4-difluoro-5-methoxybenzene (1.0 eq) under a nitrogen atmosphere.

-

Solvent and Cooling: Anhydrous THF is added to dissolve the starting material (~0.5 M), and the solution is cooled to -78 °C.

-

Halogen-Metal Exchange: n-Butyllithium (1.05 eq) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.[9]

-

Borylation: Triisopropyl borate (1.2 eq) is added slowly. The reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature.

-

Hydrolysis and Workup: The reaction is quenched with 1N HCl at 0 °C and worked up as described in the DoM protocol (Section 2.3, steps 6-7).

-

Purification: The final product is purified by recrystallization or trituration as previously described.

Comparative Analysis of Pathways

| Feature | Directed ortho-Metalation (DoM) | Halogen-Metal Exchange |

| Starting Material | 1,3-Difluoro-4-methoxybenzene | 1-Bromo-2,4-difluoro-5-methoxybenzene |

| Key Advantage | Atom economy (C-H activation) | High regioselectivity, avoids competitive deprotonation |

| Key Challenge | Potential for poor regioselectivity if directing group is weak | Requires synthesis of a specific halogenated precursor |

| Typical Base | n-BuLi, s-BuLi, or LDA | n-BuLi or t-BuLi |

| Temperature | -78 °C | -78 °C to -100 °C |

Trustworthiness and Self-Validation: Critical Process Parameters

-

Temperature Control: Maintaining cryogenic temperatures (-78 °C) during the lithiation and borylation steps is paramount. Premature warming can lead to side reactions, including decomposition of the highly reactive aryllithium intermediate.

-

Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the intermediates and ensure high yields.

-

Stoichiometry: A slight excess of the organolithium reagent ensures complete conversion of the starting material. A slight excess of the borate ester is used to trap the aryllithium efficiently, but a large excess should be avoided as it can complicate purification.

-

Workup pH: The final hydrolysis step must be sufficiently acidic (pH 1-2) to ensure complete conversion of the boronate ester to the boronic acid. However, prolonged exposure to strong acid can promote protodeboronation, a common decomposition pathway for arylboronic acids.[11]

Conclusion

The synthesis of 2,4-Difluoro-5-methoxyphenylboronic acid is most reliably achieved through either Directed ortho-Metalation of 1,3-difluoro-4-methoxybenzene or Halogen-Metal Exchange from 1-bromo-2,4-difluoro-5-methoxybenzene. The choice between these pathways is primarily dictated by the availability and cost of the respective starting materials. Both methods rely on the formation of a key aryllithium intermediate which is subsequently trapped by a boron electrophile. Careful control of reaction parameters, particularly temperature and moisture, is essential for achieving high yields and purity. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and process chemists to confidently produce this critical building block for advanced drug discovery programs.

References

- MySkinRecipes. (n.d.). 2,4-Difluoro-5-methoxyphenylboronic acid.

- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.

- ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid synthesis.

- BASF SE. (1996). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid (EP0812847B1).

- Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid.

- Juliá, F., et al. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.

- Singaram, B., et al. (2015). Synthesis of boronic esters and boronic acids using grignard reagents (US9243004B2).

- Shenzhen Ocvd Biotechnology Co Ltd. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid (CN103951688A).

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- Scott, P. J. H., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Aggarwal, V. K. (2017).

- FMC Corporation. (1998). Synthesis of aryl boronic acids (WO1999064428A1).

- Blacker, J., et al. (2010). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.

- Aggarwal, V. K., et al. (2022). Application of Lithiation-Borylation to the Total Synthesis of (-)-Rakicidin F. PubMed.

- Rzaczynska, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Reddit User. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.

- FMC Corporation. (1998). Synthesis of aryl boronic acids (CA2297780A1).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- Wikipedia. (n.d.). Metal–halogen exchange.

Sources

- 1. 2,4-Difluoro-5-methoxyphenylboronic acid [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. 2-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple datasheet, this document elucidates the nuanced structural characteristics of the molecule, provides practical guidance for its characterization, and details its application in cornerstone reactions, with a particular focus on the Suzuki-Miyaura cross-coupling. The insights herein are curated to empower researchers in leveraging this compound to its full potential in drug discovery, materials science, and beyond.

Foundational Chemical and Physical Properties

2,4-Difluoro-5-methoxyphenylboronic acid is a substituted phenylboronic acid with the chemical formula C₇H₇BF₂O₃.[1] Its foundational properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1395417-65-8 | [1] |

| Molecular Formula | C₇H₇BF₂O₃ | [1] |

| Molecular Weight | 187.94 g/mol | |

| Appearance | Typically a white to off-white solid | |

| Storage | Store in a cool, dry place, often under an inert atmosphere |

The Molecular Architecture: A Structural Analysis

The precise three-dimensional arrangement of atoms in 2,4-Difluoro-5-methoxyphenylboronic acid dictates its reactivity and utility. While a crystal structure for this specific molecule is not publicly available, we can infer key structural features from the analysis of the closely related compound, 2,4-Difluorophenylboronic acid.

Crystallographic studies of 2,4-Difluorophenylboronic acid reveal an essentially planar molecular structure. This planarity suggests a significant degree of electronic delocalization between the dihydroxyboryl group and the aromatic ring. This electronic communication is further evidenced by a B-C bond length that is shorter than what is typically observed in tetracoordinate boron compounds. In the solid state, boronic acids frequently form inversion dimers through strong intermolecular O-H···O hydrogen bonds between the boronic acid moieties. Furthermore, the presence of fluorine atoms introduces the potential for intramolecular and intermolecular O-H···F hydrogen bonding, which can reinforce the molecular conformation and lead to the formation of extended molecular sheets in the crystal lattice.

Inferred Structural Characteristics of 2,4-Difluoro-5-methoxyphenylboronic acid:

-

Planarity: The phenyl ring and the boronic acid group are expected to be largely coplanar, facilitating π-system conjugation.

-

Hydrogen Bonding: Extensive intermolecular hydrogen bonding (O-H···O and potentially O-H···F) is anticipated in the solid state, influencing its melting point and solubility.

-

Conformational Influence of Substituents: The methoxy group at the 5-position and the fluorine atoms at the 2- and 4-positions will influence the electronic distribution within the aromatic ring and may introduce subtle steric effects.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| ~3.9 | Singlet |

| ~6.8 - 7.5 | Multiplet |

| Broad Singlet | B(OH)₂ |

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~56 | -OCH₃ |

| ~100 - 160 (with C-F coupling) | Aromatic carbons |

¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment and provides distinct signals for the two fluorine atoms.

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (ppm) | Assignment |

| -110 to -140 | Aromatic C-F |

¹¹B NMR: Boron NMR can confirm the presence and coordination state of the boron atom. The chemical shift for a tricoordinate boronic acid typically appears in the range of 27-33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3600 (broad) | O-H stretch (boronic acid, hydrogen-bonded) |

| 2850 - 3000 | C-H stretch (aromatic and methyl) |

| ~1600 | C=C stretch (aromatic ring) |

| 1300 - 1400 | B-O stretch |

| 1200 - 1300 | C-O stretch (aryl ether) |

| 1100 - 1200 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 188. Common fragmentation patterns for phenylboronic acids involve the loss of water and cleavage of the C-B bond. The fragmentation of phenylboronic acid itself has been shown to yield BO⁻ and BO₂⁻ ions.[2]

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

2,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

The fluorine and methoxy substituents on the phenyl ring of this boronic acid impart unique electronic properties that can influence the reactivity and properties of the resulting coupled products. The electron-withdrawing nature of the fluorine atoms can present challenges in the Suzuki-Miyaura reaction, as electron-poor boronic acids can be prone to decomposition under basic reaction conditions. Therefore, careful optimization of the reaction parameters is crucial for achieving high yields.

Mechanistic Considerations for Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices:

-

Catalyst: The choice of palladium catalyst and its associated ligands is critical. For challenging couplings involving electron-deficient boronic acids, highly active catalysts, often employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos), are often required to facilitate the oxidative addition and transmetalation steps.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and the stability of the boronic acid. Weaker bases may be necessary to prevent the decomposition of the sensitive 2,4-Difluoro-5-methoxyphenylboronic acid.

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is commonly employed.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with 2,4-Difluoro-5-methoxyphenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

2,4-Difluoro-5-methoxyphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, 2,4-Difluoro-5-methoxyphenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 3. A plausible synthetic route to 2,4-Difluoro-5-methoxyphenylboronic acid.

Conclusion

2,4-Difluoro-5-methoxyphenylboronic acid stands as a valuable and versatile building block for contemporary organic synthesis. Its unique electronic properties, stemming from the interplay of its fluoro and methoxy substituents, make it a key component in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is paramount for its effective utilization. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical insights to aid researchers in their synthetic endeavors.

References

-

Taylor, M. (2021). Synthesis and Characterization of 1,2,4,5-oxadiazaboroles, A Novel Class of Heterocyclic Boron Complex. University of Toronto. Retrieved from [Link]

- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

Comptes Rendus de l'Académie des Sciences. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Retrieved January 28, 2026, from [Link]

-

Angene. (n.d.). 2,4-Difluoro-5-Methoxyphenylboronic acid. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2009). 2,4-Difluorophenylboronic acid. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2022). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 28, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 28, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 28, 2026, from [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 28, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 28, 2026, from [Link]

-

West Virginia University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Arkivoc. (2017). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in Our Understanding of 19F Chemical Shifts. Retrieved January 28, 2026, from [Link]

-

University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2,4-Difluoro-5-methoxyphenylboronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, characterization, and, most importantly, its practical applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this fluorinated arylboronic acid.

Core Molecular Attributes

2,4-Difluoro-5-methoxyphenylboronic acid is a trifunctional aromatic compound featuring two fluorine atoms, a methoxy group, and a boronic acid moiety. This specific substitution pattern imparts unique electronic and steric properties that are highly advantageous in the synthesis of complex organic molecules.

| Property | Value | Source |

| Chemical Formula | C₇H₇BF₂O₃ | [1][2][3] |

| Molecular Weight | 187.94 g/mol | [1][2][3] |

| CAS Number | 1395417-65-8 | |

| Appearance | Typically a white to off-white powder | [3] |

The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid group, often leading to enhanced stability and modified reactivity in cross-coupling reactions compared to non-fluorinated analogs. The methoxy group, being an electron-donating group, further modulates the electronic properties of the aromatic ring.

Synthesis and Purification

The synthesis of arylboronic acids, including 2,4-Difluoro-5-methoxyphenylboronic acid, is most commonly achieved through the reaction of an appropriate organometallic reagent with a trialkyl borate. A general and widely adopted synthetic pathway is illustrated below.

Caption: Generalized synthetic workflow for 2,4-Difluoro-5-methoxyphenylboronic acid.

Step-by-Step Synthesis Protocol:

-

Formation of the Organometallic Reagent: 1,5-Dibromo-2,4-difluorobenzene is treated with a strong base, typically n-butyllithium or magnesium turnings, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C for n-BuLi) to generate the corresponding organolithium or Grignard reagent. The choice of reagent can influence the regioselectivity and yield.

-

Borylation: The in-situ generated organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl, H₂SO₄) to hydrolyze the boronate ester, yielding the crude 2,4-Difluoro-5-bromophenylboronic acid.

-

Nucleophilic Aromatic Substitution: The bromo-substituted phenylboronic acid is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to introduce the methoxy group at the 5-position, affording the final product.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, dichloromethane) and a non-polar solvent (e.g., hexanes, pentane). Column chromatography on silica gel can also be employed for higher purity. The purity of the final product should be assessed by techniques such as NMR and HPLC.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of 2,4-Difluoro-5-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methoxy carbon. The carbons directly attached to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature. The carbon atom bonded to the boron atom may appear as a broad signal due to the quadrupolar nature of the boron nucleus.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine-containing moiety. For 2,4-difluoro substitution, two distinct signals are expected, each showing coupling to the neighboring aromatic protons.

-

¹¹B NMR: Boron NMR can be used to confirm the presence of the boronic acid group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and C-O and C-F bond vibrations.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

A primary and highly valuable application of 2,4-Difluoro-5-methoxyphenylboronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

The general advantages of the Suzuki-Miyaura coupling include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), 2,4-Difluoro-5-methoxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a suitable degassed solvent or solvent mixture. Common choices include toluene, dioxane, DMF, or mixtures with water. The choice of solvent can significantly impact the reaction rate and yield.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The 2,4-difluoro-5-methoxy substitution pattern is of particular interest as it can be found in a number of biologically active molecules.

Boronic acids themselves have emerged as an important class of compounds in drug discovery, with several boron-containing drugs approved by the FDA.[6][7] These include the proteasome inhibitor bortezomib for treating multiple myeloma and the β-lactamase inhibitor vaborbactam.[6][7]

The use of 2,4-Difluoro-5-methoxyphenylboronic acid as a building block allows for the efficient synthesis of novel compounds with the potential for a wide range of therapeutic applications, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature biaryl scaffolds. The Suzuki-Miyaura coupling with this boronic acid provides a direct route to such structures.

-

Antiviral and Antibacterial Agents: The unique electronic properties of the fluorinated and methoxylated phenyl ring can be exploited to design novel antimicrobial agents.

-

Agrochemicals: The synthesis of new pesticides and herbicides often relies on the construction of complex aromatic systems.

Safety and Handling

As with all laboratory chemicals, 2,4-Difluoro-5-methoxyphenylboronic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

2,4-Difluoro-5-methoxyphenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its unique substitution pattern offers a powerful tool for the construction of complex, fluorinated aromatic compounds through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Angene. 2,4-Difluoro-5-Methoxyphenylboronic acid | 1395417-65-8. [Link]

-

Lookchem. Cas 870777-32-5, 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

Sources

- 1. Cas 870777-32-5,4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID | lookchem [lookchem.com]

- 2. 2,6-ジフルオロ-4-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-depth Technical Guide to the NMR Spectral Interpretation of 2,4-Difluoro-5-methoxyphenylboronic acid

Introduction

2,4-Difluoro-5-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued in pharmaceutical and materials science research. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it a vital intermediate for constructing complex molecular architectures. Given its role, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides an in-depth analysis of the multinuclear NMR spectra of 2,4-Difluoro-5-methoxyphenylboronic acid, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. It is designed for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying scientific principles and practical experimental considerations. We will explore the nuances of chemical shifts, coupling constants, and the unique characteristics of boron and fluorine nuclei to build a complete spectral picture of this important molecule.

Chapter 1: Foundational NMR Principles for Complex Arylboronic Acids

A comprehensive analysis of 2,4-Difluoro-5-methoxyphenylboronic acid requires a multi-faceted NMR approach, leveraging the unique properties of its constituent NMR-active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.

-

¹H and ¹³C NMR: These are the cornerstones of organic structure elucidation, providing information about the proton and carbon framework of the molecule. In this case, they reveal the substitution pattern on the aromatic ring and confirm the presence of the methoxy group.

-

¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[1] Its large chemical shift range makes it extremely sensitive to the local electronic environment, providing a clear window into the fluorine substitution on the phenyl ring.

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3).[2] The ¹¹B isotope is more commonly used due to its higher natural abundance and smaller nuclear quadrupole moment, which results in sharper lines.[2] The chemical shift of ¹¹B is highly indicative of the coordination state of the boron atom (trigonal planar sp² vs. tetrahedral sp³).[3][4]

A key feature in the spectra of this molecule is spin-spin coupling , not only between protons (H-H) but also across different nuclei, specifically H-F, C-F, and F-F couplings. These couplings provide invaluable through-bond connectivity information, crucial for definitive signal assignment.

Chapter 2: Atom-by-Atom Spectral Assignment and Interpretation

To facilitate a clear discussion, we will refer to the following numbered structure of 2,4-Difluoro-5-methoxyphenylboronic acid.

Caption: Structure of 2,4-Difluoro-5-methoxyphenylboronic acid with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the methoxy group. The boronic acid protons (-B(OH)₂) are often broad and may exchange with trace water in the solvent, sometimes rendering them invisible or shifted.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-6 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H6-F) ≈ 8-10 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |

| H-3 | ~6.8 - 7.1 | Doublet of doublets (dd) | ³J(H3-F) ≈ 10-12 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A |

| -B(OH)₂ | Variable (often broad) | Singlet (s, broad) | N/A |

-

Causality of Assignments:

-

H-6: This proton is ortho to the electron-withdrawing boronic acid group, which deshields it, causing it to appear at a higher chemical shift (further downfield). It is coupled to the fluorine at C-2 (³J) and the proton at C-3 (⁴J), resulting in a doublet of doublets.

-

H-3: This proton is ortho to an electron-donating methoxy group (via the oxygen) and a fluorine atom. The net effect places it upfield relative to H-6. It exhibits coupling to the fluorine at C-4 (³J) and the proton at C-6 (⁴J).

-

-OCH₃: The methyl protons are adjacent to an oxygen atom, placing their signal in the typical range for methoxy groups.[5][6] They are not coupled to any other protons, hence they appear as a singlet.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms. The most notable features are the large one-bond C-F couplings and smaller multi-bond C-F couplings, which can be used to assign the fluorinated carbons definitively.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| C-1 | ~120 - 125 | Doublet (d) | ²J(C1-F2) ≈ 15-25 Hz |

| C-2 | ~158 - 162 | Doublet of doublets (dd) | ¹J(C2-F2) ≈ 240-260 Hz, ²J(C2-F4) ≈ 10-20 Hz |

| C-3 | ~105 - 110 | Doublet (d) | ²J(C3-F4) ≈ 20-30 Hz |

| C-4 | ~155 - 159 | Doublet of doublets (dd) | ¹J(C4-F4) ≈ 240-260 Hz, ²J(C4-F2) ≈ 10-20 Hz |

| C-5 | ~145 - 150 | Doublet (d) | ³J(C5-F4) ≈ 5-10 Hz |

| C-6 | ~115 - 120 | Doublet (d) | ³J(C6-F2) ≈ 3-7 Hz |

| -OCH₃ | ~55 - 60 | Singlet (s) | N/A |

-

Causality of Assignments:

-

C-2 and C-4: The carbons directly bonded to fluorine exhibit very large one-bond coupling constants (¹JCF), which is a characteristic feature.[7] Their chemical shifts are significantly downfield due to the electronegativity of fluorine.

-

C-1, C-3, C-5, C-6: These carbons show smaller two- or three-bond couplings to the neighboring fluorine atoms, which aids in their assignment. The C-1 resonance, being attached to boron, is often broad and can sometimes be difficult to detect.[8]

-

-OCH₃: The methoxy carbon appears as a singlet in the typical upfield region for sp³ carbons bonded to oxygen.

-

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F at C-2 | ~ -110 to -115 | Doublet of doublets (dd) | ³J(F2-H6) ≈ 8-10 Hz, ⁴J(F2-F4) ≈ 5-15 Hz |

| F at C-4 | ~ -115 to -120 | Doublet of doublets (dd) | ³J(F4-H3) ≈ 10-12 Hz, ⁴J(F4-F2) ≈ 5-15 Hz |

-

Causality of Assignments: The precise chemical shifts are sensitive to the overall electronic structure. The observed multiplicities arise from coupling to the ortho proton (³J) and the other fluorine atom (⁴J). The through-space or through-bond F-F coupling is a key confirmation of their relative positions.

¹¹B NMR Spectrum Analysis

The ¹¹B NMR spectrum provides direct information about the boron center.

| Boron Assignment | Expected Chemical Shift (δ, ppm) | Appearance |

| -B(OH)₂ | ~ +28 to +32 | Broad singlet |

-

Causality of Assignment: For trigonal planar (sp²) arylboronic acids, the ¹¹B chemical shift typically falls in the range of +28 to +32 ppm (relative to BF₃·OEt₂).[3] The signal is characteristically broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), which leads to efficient nuclear relaxation.[2][4] The exact chemical shift can be influenced by solvent and concentration.[3]

Chapter 3: Experimental Protocol and Data Acquisition

Achieving high-quality, interpretable NMR spectra requires careful sample preparation and selection of appropriate instrument parameters.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 10-15 mg of 2,4-Difluoro-5-methoxyphenylboronic acid into a clean, dry vial.

-

Solvent Selection:

-

DMSO-d₆: This is often the preferred solvent. Its polar nature ensures good solubility and, importantly, it allows for the observation of the exchangeable -B(OH)₂ protons, which typically appear as a broad singlet. The residual water peak in DMSO-d₆ is well-separated from most analyte signals.

-

Methanol-d₄: An excellent alternative that helps break up boroxine trimers, a common impurity or aggregate of boronic acids.[9] However, it will cause rapid exchange of the -B(OH)₂ protons, making them unobservable.

-

CDCl₃: Generally not recommended due to the poor solubility of many boronic acids and its tendency to promote the formation of boroxine anhydrides.[9]

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

NMR Instrument Parameters

The following is a generalized workflow for acquiring the necessary spectra.

Caption: Standard workflow for NMR analysis from sample preparation to structure confirmation.

-

For ¹¹B NMR: To avoid a broad background signal from borosilicate glass, using a quartz NMR tube is highly recommended, though often not strictly necessary for concentrated samples.[2]

-

For ¹³C NMR: A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds are necessary to obtain good signal-to-noise, especially for the quaternary carbons and the carbon attached to boron.

Chapter 4: Identifying Impurities and Degradation Products

NMR is exceptionally sensitive to impurities. For arylboronic acids, the most common impurity is the corresponding boroxine , a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[10][11]

-

Boroxine Formation: This equilibrium is driven by the removal of water. It can occur upon storage or in non-polar, aprotic solvents. 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

-

NMR Signatures of Boroxines:

-

¹H and ¹³C NMR: The presence of the boroxine will typically result in a second set of aromatic and methoxy signals, slightly shifted from the monomeric boronic acid. This can lead to complex, seemingly "unintelligible" spectra.[9]

-

¹¹B NMR: Boroxines generally resonate slightly downfield compared to their corresponding boronic acids. For arylboroxines, this shift is often in the range of +31 to +35 ppm.[3] Observing two distinct broad signals in the ¹¹B spectrum is a strong indicator of a mixture of the boronic acid and its boroxine.

-

-

Other Impurities: Careful purification is crucial, as even trace impurities can give rise to misleading spectroscopic data.[12][13][14] Residual starting materials or byproducts from the synthesis, such as deboronated arenes, should also be considered during spectral analysis.[15]

Conclusion

The comprehensive, multinuclear NMR analysis of 2,4-Difluoro-5-methoxyphenylboronic acid provides an unambiguous fingerprint of its chemical structure. By systematically interpreting the chemical shifts, multiplicities, and coupling constants across ¹H, ¹³C, ¹⁹F, and ¹¹B spectra, one can confidently confirm the identity, substitution pattern, and purity of the compound. Understanding the characteristic spectral features, particularly the large C-F couplings and the distinct chemical shifts of the boron and fluorine nuclei, is essential for any scientist working with this versatile synthetic building block. This guide serves as a technical framework for that interpretation, grounding the analysis in the fundamental principles of NMR spectroscopy and practical, field-proven methodologies.

References

-

D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

-

H. Nöth and B. Wrackmeyer, "NMR Spectroscopy of Boron Compounds," NMR Basic Principles and Progress, vol. 14, pp. 1-461, 1978. [Link]

-

E. E. Kwan, "Coupling Constants Practice," Harvard University Department of Chemistry and Chemical Biology. [Link]

-

T. E. Cole, "11B NMR Chemical Shifts," San Diego State University. [Link]

-

M. A. G. M. Ting, G. A. E. Oxford, and A. S. C. Smith, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," J. Chem. Educ., vol. 99, no. 11, pp. 3856–3862, 2022. [Link]

-

Reddit discussion on r/chemistry, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," 2017. [Link]

-

Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION," HETEROCYCLES, vol. 57, no. 5, pp. 787-790, 2002. [Link]

-

J. C. Lindon, "Principles and Topical Applications of 19F NMR Spectrometry," Encyclopedia of Spectroscopy and Spectrometry, 2010. [Link]

-

H. J. Reich, "NMR Spectroscopy Data," University of Wisconsin-Madison. [Link]

-

A. J. McConnell et al., "Impurities in Arylboronic Esters Induce Persistent Afterglow," J. Am. Chem. Soc., 2024. [Link]

-

A. Compound Interest, "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES," 2015. [Link]

-

Oregon State University, "1H NMR Chemical Shift," CH 336 Lab Manual. [Link]

-

M. Butters et al., "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs," Org. Process Res. Dev., vol. 10, no. 4, pp. 731-744, 2006. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

The Fluorine Effect: A Paradigm Shift in Phenylboronic Acid Reactivity and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the profound influence of fluorine substitution on the reactivity of phenylboronic acids. Moving beyond a simple catalog of effects, we will dissect the underlying electronic and structural principles that govern these changes. We will explore how the position-dependent effects of fluorine—ortho, meta, and para—modulate the Lewis acidity and, consequently, the pKa of the boronic acid moiety. This fundamental understanding is then applied to the ubiquitous Suzuki-Miyaura cross-coupling reaction, illustrating how these modifications impact catalytic efficiency and reaction outcomes. Furthermore, we will address critical side reactions, such as protodeboronation, and discuss the burgeoning role of fluorinated arylboronic acids in advanced applications like Positron Emission Tomography (PET) imaging. This document is intended to serve as a technical resource, providing not only theoretical insights but also actionable experimental protocols for the synthesis and application of these versatile reagents.

The Fundamental Chemistry of Fluorinated Phenylboronic Acids

Phenylboronic acids are Lewis acids, not Brønsted acids, meaning their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The electron-deficient boron center is highly sensitive to the electronic properties of substituents on the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful influence through a combination of inductive and resonance effects.

Positional Isomerism and its Electronic Consequences

The introduction of a fluorine substituent increases the acidity of phenylboronic acids.[2][3][4] However, the magnitude of this effect is critically dependent on the fluorine's position on the aromatic ring.[2][3]

-

Ortho-Substitution: An ortho-fluoro substituent leads to a significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton of the boronic acid (B-O-H···F).[2][3][5] This interaction stabilizes the boronic acid and enhances its acidity.

-

Meta-Substitution: At the meta position, the strong electron-withdrawing inductive effect (-I) of fluorine predominates, as the resonance contribution is weak.[2][3] This potent inductive withdrawal of electron density from the ring increases the Lewis acidity of the boron center.

-

Para-Substitution: The para position exhibits the most nuanced effect. Here, the strong -I effect is counteracted by the electron-donating resonance effect (+R) of fluorine's lone pairs.[2][3] This opposition results in a smaller net increase in acidity compared to the ortho and meta isomers.

Impact on Acidity (pKa)

The net result of these electronic influences is directly reflected in the acid dissociation constant (pKa) of the boronic acid. A lower pKa value indicates a stronger acid. The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[2] Fluorine substitution systematically lowers this value.

| Compound | pKa | Primary Rationale |

| Phenylboronic Acid | ~8.86[2] | Baseline |

| 4-Fluorophenylboronic Acid | ~8.77[3] | Partial cancellation of inductive and resonance effects.[2][3] |

| 3-Fluorophenylboronic Acid | ~8.30 | Dominant inductive electron withdrawal.[2][3] |

| 2-Fluorophenylboronic Acid | ~8.05 | Inductive effect plus intramolecular H-bond stabilization.[2][3][5] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | ~6.17[3] | Cumulative and potent inductive effects from multiple fluorine atoms. |

Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.

Implications for the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, forming carbon-carbon bonds with high efficiency and functional group tolerance.[3] The reactivity of the boronic acid partner is a critical parameter for success, and fluorine substitution can significantly modulate the catalytic cycle.

The catalytic cycle generally consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-limiting step.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Fluorine's electron-withdrawing nature enhances the Lewis acidity of the boronic acid. This facilitates the formation of the reactive boronate species (by reaction with a base), which is essential for the transmetalation step.[6] Therefore, fluorinated phenylboronic acids can, in some cases, lead to faster or more efficient coupling reactions, particularly with challenging substrates.[7][8]

However, the increased acidity also enhances the rate of a detrimental side reaction: protodeboronation.

The Challenge of Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly for electron-deficient arylboronic acids under basic conditions at elevated temperatures.[2][9][10] Fluorinated arylboronic acids are especially susceptible to this pathway.[2][11]

Causality: The electron-withdrawing fluorine atom polarizes the C-B bond, making the carbon atom more susceptible to protonolysis. The mechanism can be complex, but it effectively consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.

Mitigation Strategies:

-

Choice of Base: Using milder bases (e.g., K₃PO₄, CsF) instead of strong bases (e.g., NaOH, KOH) can suppress protodeboronation.

-

Anhydrous Conditions: Water can be a proton source. Using anhydrous solvents and bases can be beneficial.[12]

-

Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation pathway.[9]

-

Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate, can protect it from premature decomposition.

Advanced Applications in PET Imaging

The synthesis of radiotracers for Positron Emission Tomography (PET) often requires the late-stage introduction of the positron-emitting isotope ¹⁸F (t½ ≈ 110 min). Copper-mediated radiofluorination of arylboronic acids has emerged as a powerful method for this transformation.[9][13] This reaction allows for the nucleophilic fluorination of a wide range of arylboronic acids, including those with electron-donating, neutral, and electron-withdrawing groups.[13]

The primary challenge in this context is minimizing the formation of the protodeboronated byproduct, which is often difficult to separate from the desired radiolabeled product on the short timescale of radiosynthesis.[9][13] Mechanistic studies have shown that reaction conditions, such as the choice of solvent and ligands, can accentuate protodeboronation.[9] Therefore, optimizing these protocols to favor fluorination over protodeboronation is a critical area of research for developing effective PET probes.[9]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of fluorinated phenylboronic acids.

Synthesis of 4-Fluorophenylboronic Acid

This protocol describes a standard procedure for the synthesis of 4-fluorophenylboronic acid from 1-bromo-4-fluorobenzene.

Materials:

-

1-Bromo-4-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dry ice, Acetone

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-bromo-4-fluorobenzene (1.0 equiv) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.

-

Borylation: Add trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to yield 4-fluorophenylboronic acid as a white solid.

Suzuki-Miyaura Coupling using 3-Fluorophenylboronic Acid

This protocol outlines a general procedure for coupling an aryl bromide with 3-fluorophenylboronic acid.

Materials:

-

Aryl Bromide (1.0 equiv)

-